2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
Description
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Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPDAIJFOKLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride, commonly referred to as DCPMA , is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to delve into the biological activity of DCPMA, examining its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H12Cl3NO2
- Molecular Weight : 284.6 g/mol
- CAS Number : 1396962-37-0
- Purity : Minimum 95% .
DCPMA exhibits various biological activities primarily through its interactions with specific receptors and enzymes. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : DCPMA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Antimicrobial Properties : Preliminary studies indicate that DCPMA possesses antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
Antimicrobial Activity
Research has demonstrated that DCPMA exhibits significant antimicrobial properties. In vitro studies have shown:
- Zone of Inhibition : DCPMA displayed inhibition zones ranging from 10 mm to 20 mm against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 6 to 12.5 µg/mL, indicating potent activity against tested strains .
Cytotoxic Effects
DCPMA has also been evaluated for its cytotoxic effects on cancer cell lines:
- Ehrlich’s Ascites Carcinoma (EAC) and Dalton’s Lymphoma Ascites (DLA) were used to assess cytotoxicity.
- The results indicated that DCPMA exhibited cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil, with IC50 values suggesting significant potential for further development .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of DCPMA against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 8 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 18 | 6 |
The study concluded that DCPMA could be a promising candidate for developing new antimicrobial therapies .
Study 2: Cytotoxicity in Cancer Models
In another investigation focusing on the cytotoxic effects of DCPMA:
| Cell Line | IC50 (µM) |
|---|---|
| EAC | 25 |
| DLA | 30 |
This study highlighted the compound's potential as an anticancer agent, warranting further exploration in clinical settings .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Research indicates that 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride has selective inhibitory activity against L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. LAT1 is crucial for transporting essential amino acids that support tumor growth. Inhibiting this transporter could limit nutrient supply to tumors, making it a potential candidate for cancer therapy .
- Neuroprotective Effects :
- Role in Metabolic Disorders :
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
